

# Technical Guide: Physical Properties of 4-Bromo-2-methylbenzoic Acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Bromo-2-methylbenzoic acid

Cat. No.: B1266583

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **4-Bromo-2-methylbenzoic acid** (CAS No: 68837-59-2). The information herein is compiled for use in research, drug development, and quality control settings, with a focus on quantitative data, experimental context, and logical workflows for compound characterization.

## Core Physical and Chemical Properties

**4-Bromo-2-methylbenzoic acid** is a substituted aromatic carboxylic acid. Its chemical structure consists of a benzoic acid backbone with a bromo substituent at the 4-position and a methyl group at the 2-position. This substitution pattern influences its physical and chemical characteristics, including its acidity, solubility, and melting point. It presents as a solid at room temperature, typically in the form of a white to off-white or brown crystalline powder.<sup>[1][2][3]</sup>

## Quantitative Physical Data

The key physical properties of **4-Bromo-2-methylbenzoic acid** are summarized in the table below for easy reference and comparison. These values are compiled from various chemical suppliers and databases.

| Property          | Value  | Source(s)          |
|-------------------|--|--------------------|
| Molecular Formula | C <sub>8</sub> H <sub>7</sub> BrO <sub>2</sub> | [3]                |
| Molecular Weight  | 215.04 g/mol                                   | [1][3]             |
| Melting Point     | 179 - 185 °C                                   | [1][3][4][5][6][7] |
| Boiling Point     | 310.1 ± 30.0 °C (Predicted)                    | [3][8]             |
| Density           | 1.599 ± 0.06 g/cm <sup>3</sup> (Predicted)     | [8]                |
| Water Solubility  | Insoluble / Sparingly soluble                  | [2][6][8]          |
| pKa               | 3.63 ± 0.25 (Predicted)                        | [2][3][8]          |
| Appearance        | White to off-white/brown crystalline powder    | [2][3][5]          |

## Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation and purity assessment of **4-Bromo-2-methylbenzoic acid**.

### <sup>1</sup>H NMR Spectroscopy

The proton nuclear magnetic resonance (<sup>1</sup>H NMR) spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift ( $\delta$ ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment                  | Source(s) |
|-----------------------------------|--------------|----------------------------|-----------------------------|-----------|
| 7.80                              | Doublet (d)  | 8.4                        | Aromatic H (H-6)            | [3][9]    |
| 7.48                              | Singlet (s)  | N/A                        | Aromatic H (H-3)            | [3][9]    |
| 7.42                              | Doublet (d)  | 8.4                        | Aromatic H (H-5)            | [3][9]    |
| 2.56                              | Singlet (s)  | N/A                        | Methyl H (CH <sub>3</sub> ) | [3][9]    |

Solvent: CD<sub>3</sub>OD,  
Frequency: 300 MHz[3][9]

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. For **4-Bromo-2-methylbenzoic acid**, characteristic peaks would include those for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-H stretches of the aromatic ring and methyl group, and C-Br stretch. ATR-IR and FTIR spectra for this compound are available in public databases.[10][11]

## Experimental Protocols

The following sections describe generalized experimental methodologies for determining the key physical properties of organic compounds like **4-Bromo-2-methylbenzoic acid**.

### Melting Point Determination

The melting point is a key indicator of purity and is typically reported as a range.

Methodology: Capillary Method

- A small, finely powdered sample of the organic compound is packed into a thin-walled capillary tube, sealed at one end.[12]

- The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp apparatus or Thiele tube) along with a calibrated thermometer.[2][10]
- The apparatus is heated slowly and uniformly, typically at a rate of 1-2 °C per minute near the expected melting point.[10]
- The temperature at which the first drop of liquid appears is recorded as the initial melting point.
- The temperature at which the entire solid sample has turned into a clear liquid is recorded as the final melting point.[10]
- A sharp melting range (typically 0.5-1.0 °C) is indicative of a pure compound.[10]

## Boiling Point Determination

As **4-Bromo-2-methylbenzoic acid** is a solid at room temperature with a high predicted boiling point, this determination is less common than melting point analysis.

Methodology: Distillation or Capillary Method For high-boiling point solids, the boiling point is often determined under reduced pressure to prevent decomposition. For liquids, a simple distillation is common.[9] A micro-scale method can also be used:

- A few drops of the liquid (or melted solid) are placed in a small fusion tube.
- A capillary tube, sealed at one end, is inverted and placed into the fusion tube.
- The setup is heated in an oil bath or on a heating block.[13]
- The temperature is noted when a rapid and continuous stream of bubbles emerges from the open end of the capillary. This temperature corresponds to the boiling point at the given atmospheric pressure.[13][14]

## Solubility Determination

Solubility is assessed qualitatively and quantitatively to understand the compound's behavior in different solvents.

Methodology: Shake-Flask Method (Qualitative/Semi-Quantitative)

- A small, measured amount of the solute (e.g., 10 mg) is added to a test tube or vial containing a measured volume of the solvent (e.g., 1 mL of water).
- The mixture is vigorously agitated (shaken) for a set period.[\[4\]](#)
- Visual observation determines if the solid has dissolved. If it dissolves, more solute can be added until saturation is reached.
- For acid-base properties, if the compound is water-soluble, the pH of the solution is tested with litmus or a pH meter.[\[4\]](#)[\[15\]](#)
- If insoluble in water, subsequent tests are performed with dilute aqueous solutions of acid (e.g., 5% HCl) and base (e.g., 5% NaOH, 5% NaHCO<sub>3</sub>) to check for the presence of basic or acidic functional groups that can form soluble salts.[\[4\]](#)[\[16\]](#)

## pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.

Methodology: Potentiometric Titration

- A precisely weighed sample of the carboxylic acid is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent like ethanol if water solubility is low.
- The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).
- The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

## <sup>1</sup>H NMR Spectroscopy

#### Methodology: Sample Preparation and Analysis

- Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ , or  $\text{CD}_3\text{OD}$  as cited) in an NMR tube.
- A small amount of a reference standard, typically tetramethylsilane (TMS), may be added.
- The sample is placed in the NMR spectrometer.
- The spectrum is acquired, processed (Fourier transform, phasing, baseline correction), and integrated.
- Chemical shifts are reported in parts per million (ppm) relative to the reference standard. Protons on or adjacent to the aromatic ring will appear in characteristic regions (typically 6.5-8.0 ppm for aryl protons and 2.0-3.0 ppm for benzylic protons).<sup>[17]</sup>

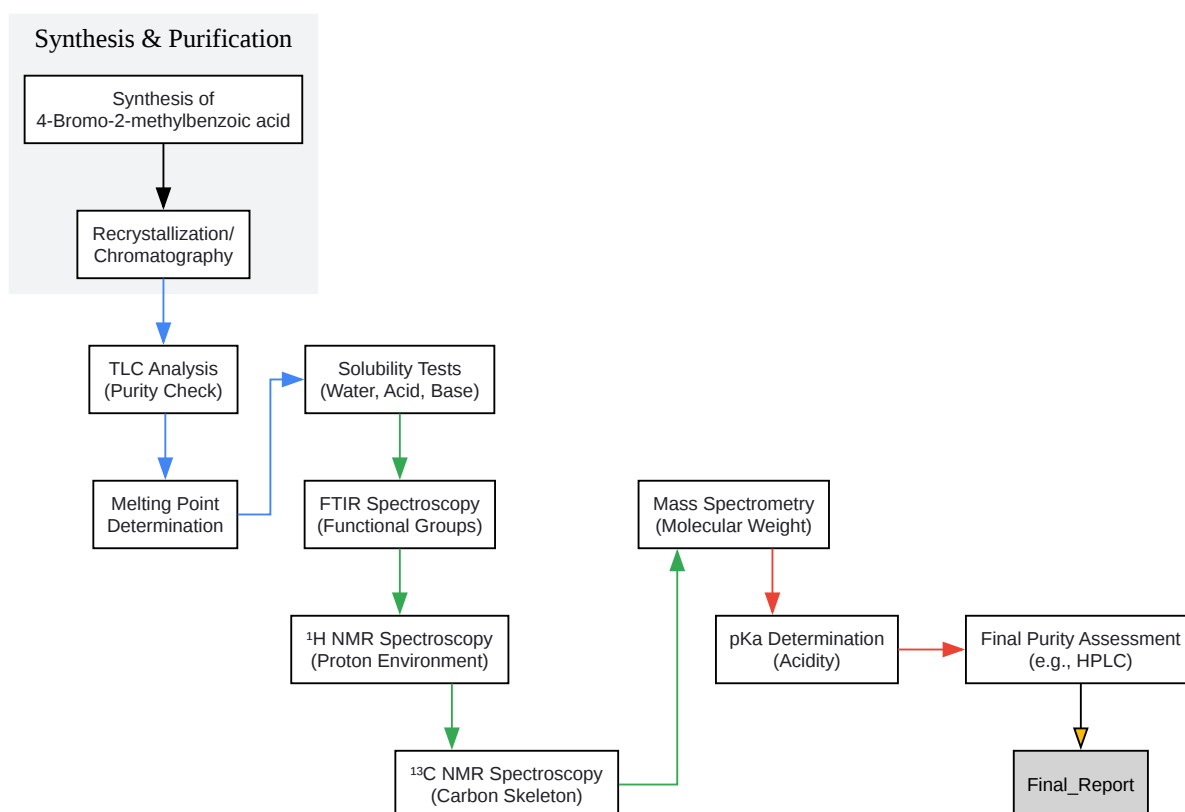
## FTIR Spectroscopy

#### Methodology: KBr Pellet or ATR

- KBr Pellet Method:
  - Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.<sup>[3]</sup>
  - The mixture is pressed into a thin, transparent pellet using a hydraulic press.<sup>[3]</sup>
  - The pellet is placed in the sample holder of the FTIR instrument for analysis.<sup>[3]</sup> A background spectrum of a blank KBr pellet is typically run first.<sup>[18]</sup>
- Attenuated Total Reflectance (ATR) Method:
  - The solid sample is placed directly onto the ATR crystal (e.g., diamond or ZnSe).<sup>[3][18]</sup>
  - Pressure is applied to ensure good contact between the sample and the crystal.<sup>[3]</sup>
  - The IR spectrum is then collected directly with minimal sample preparation.<sup>[18][19]</sup>

## Compound Characterization Workflow

The following diagram illustrates a logical workflow for the physical and spectral characterization of a synthesized sample of **4-Bromo-2-methylbenzoic acid**.



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### Contact

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Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)